molecular formula C10H9NO2S B1419767 Methyl 7-aminobenzo[b]thiophene-2-carboxylate CAS No. 616238-78-9

Methyl 7-aminobenzo[b]thiophene-2-carboxylate

Cat. No. B1419767
CAS RN: 616238-78-9
M. Wt: 207.25 g/mol
InChI Key: OWASVDSNOKBQKG-UHFFFAOYSA-N
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Description

Methyl 7-aminobenzo[b]thiophene-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. It belongs to the class of heterocyclic compounds and has a molecular formula of C12H11NO2S.

Scientific Research Applications

Synthesis and Preparation

  • Methyl 7-aminobenzo[b]thiophene-2-carboxylate and related compounds are synthesized through various chemical reactions, such as the Gewald three-component reaction. These methods provide a way to prepare alkyl 2-aminobenzo[b]thiophene-3-carboxylates, which are important in various chemical syntheses (Adib et al., 2014).

Applications in Biological and Chemical Fields

  • Research has explored the anti-inflammatory properties of derivatives of 5-aminobenzo[b]thiophene-2-carboxylic acid. These compounds, including those related to methyl 7-aminobenzo[b]thiophene-2-carboxylate, show potent anti-inflammatory activity, indicating potential biomedical applications (Radwan, Shehab, & El-Shenawy, 2009).

Pharmacological Activities

  • Derivatives of aminobenzo[b]thiophenes, closely related to methyl 7-aminobenzo[b]thiophene-2-carboxylate, have been investigated for various pharmacological activities. This includes their role as adenosine A1 receptor allosteric enhancers, highlighting their potential in therapeutic applications (Nikolakopoulos et al., 2006).

Chemical Properties and Reactions

  • The photolysis and thermolysis of azidobenzo[b]thiophens, including those structurally related to methyl 7-aminobenzo[b]thiophene-2-carboxylate, have been studied. These studies provide insights into the reactivity and stability of these compounds under various conditions, which is crucial for their application in chemical synthesis (Iddon, Suschitzky, & Taylor, 1974).

Applications in Dye Synthesis

  • Methyl 7-aminobenzo[b]thiophene-2-carboxylate and its derivatives have been used in the synthesis of azo dyes. These dyes exhibit good coloration and fastness properties on polyester, demonstrating the compound's utility in the textile industry (Sabnis & Rangnekar, 1989).

Exploration in Medicinal Chemistry

  • Novel compounds structurally related to methyl 7-aminobenzo[b]thiophene-2-carboxylate have been synthesized and evaluated for their inhibitory effects on urokinase-type plasminogen activator, indicating potential applications in medicinal chemistry and drug development (Bridges et al., 1993).

Safety and Hazards

For safety information, refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . Always handle this compound with appropriate precautions, including proper protective equipment and ventilation.

Mechanism of Action

Target of Action

Methyl 7-aminobenzo[b]thiophene-2-carboxylate is a complex organic compound

Mode of Action

The mode of action of Methyl 7-aminobenzo[b]thiophene-2-carboxylate is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of kinase inhibitors , suggesting that it may have potential effects on kinase-related pathways.

properties

IUPAC Name

methyl 7-amino-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWASVDSNOKBQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10666535
Record name Methyl 7-amino-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

616238-78-9
Record name Methyl 7-amino-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 7-amino-1-benzothiophene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of 7-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester (100 mg) in acetic acid (4 mL) was added a solution of SnCl2.2H2O (10 eq) in 1.5 mL of concentrated HCl. The reaction was stirred at room temperature 12 h. The excess acid was partially removed in vacuo, and the reaction mixture was then poured into a flask (250 mL) and was neutralized with saturated NaHCO3 solution at 0° C. The pH was brought up to pH 9 by adding solid NaHCO3. The resulting aqueous mixture was diluted with EtOAc, and the Tin-by product was removed by filtering through a pad of diatomaceous earth. The pad was rinsed with EtOAc and the combined filtrates were partitioned in a separatory funnel. The aqueous layer was extracted with EtOAc two times. The combined organics were dried over MgSO4, filtered and concentrated to give the desired 7-amino-benzo[b]thiophene-2-carboxylic acid methyl ester (100%).
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100 mg
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4 mL
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1.5 mL
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Synthesis routes and methods III

Procedure details

To a mixture of 7-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester (100 mg) in acetic acid (4 mL) was added a solution of SnC2.2H2O (10 eq) in 1.5 mL of concentrated HCl. The reaction was stirred at room temperature 12 h. The excess acid was partially removed in vacuo, and the reaction mixture was then poured into a flask (250 mL) and was neutralized with saturated NaHCO3 solution at 0° C. The pH was brought up to pH 9 by adding solid NaHCO3. The resulting aqueous mixture was diluted with EtOAc, and the Tin-by product was removed by filtering through a pad of diatomaceous earth. The pad was rinsed with EtOAc and the combined filtrates were partitioned in a separatory funnel. The aqueous layer was extracted with EtOAc two times times. The combined organics were dried over MgSO4, filtered and concentrated to give the desired 7-amino-benzo[b]thiophene-2-carboxylic acid methyl ester (100%).
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100 mg
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4 mL
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SnC2.2H2O
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1.5 mL
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Synthesis routes and methods IV

Procedure details

7-Nitro-benzo[b]thiophene-2-carboxylic acid methyl ester (1 g, 4.22 mmol) was suspended in EtOAc (40 mL) and a suspension of 10% Pd/C (400 mg) in 20 mL EtOAc was added. Hydrogen gas was introduced into the flask from an H2-filled balloon attached to a needle inserted through a septum. The black suspension was stirred 12 h at room temperature. After stirring 12 h, the black suspension was filtered through diatomaceous earth and the filter cake was washed several times with EtOAc. The combined filtrates were dried (MgSO4), filtered and the solvent was removed to afford 7-amino-benzo[b]thiophene-2-carboxylic acid methyl ester as a yellow solid (860 mg, 100%).
Quantity
1 g
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40 mL
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20 mL
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400 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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